An In-depth Technical Guide to Spiro[2.5]octan-5-ylmethanamine Hydrochloride: A Valuable Building Block for Modern Drug Discovery
An In-depth Technical Guide to Spiro[2.5]octan-5-ylmethanamine Hydrochloride: A Valuable Building Block for Modern Drug Discovery
This guide provides a comprehensive technical overview of Spiro[2.5]octan-5-ylmethanamine hydrochloride, a spirocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, a logical synthetic pathway derived from established protocols, and its potential applications as a structural motif in the design of novel therapeutics. The inherent three-dimensionality and conformational rigidity of spirocyclic frameworks make them compelling scaffolds for enhancing binding affinity and selectivity for biological targets.[1][2]
Core Molecular Identity and Isomeric Considerations
Spiro[2.5]octan-5-ylmethanamine is a carbocyclic compound featuring a cyclopropane ring and a cyclohexane ring fused at a single carbon atom (a spiro junction). The "-methanamine" suffix indicates a primary amine attached via a methylene (-CH2-) bridge. The hydrochloride salt is formed by the protonation of the amine group by hydrochloric acid, a common strategy to improve the compound's stability and aqueous solubility for research and development purposes.
A critical point of clarification is the positional isomerism within the spiro[2.5]octane system. Commercial suppliers and chemical databases often list data for the closely related isomer, Spiro[2.5]octan-6-ylmethanamine . While structurally similar, the attachment point on the cyclohexane ring (position 5 vs. 6) can subtly influence the molecule's spatial arrangement and biological activity. This guide focuses on the 5-yl isomer while drawing upon data from related structures where necessary, with all such instances clearly noted.
Diagram: Isomeric Distinction in the Spiro[2.5]octane Core
Caption: Numbering of the spiro[2.5]octane carbon backbone.
Key Chemical Identifiers
The table below summarizes the core chemical data for the title compound. The molecular weight for the hydrochloride salt is calculated from the formula of the free base (C9H17N) and hydrochloric acid (HCl).
| Identifier | Value | Source / Note |
| Chemical Name | Spiro[2.5]octan-5-ylmethanamine hydrochloride | - |
| Molecular Formula | C9H18ClN | Calculated |
| Molecular Weight | 175.70 g/mol | Calculated (139.24 + 36.46) |
| Free Base Formula | C9H17N | [3] |
| Free Base Mol. Weight | 139.24 g/mol | [4][5] |
| CAS Number | Not explicitly found for 5-yl isomer HCl salt. | Note: The CAS for the 6-yl isomer HCl salt is 877125-95-6[4] |
| Canonical SMILES | C1CC(CN)CC2(C1)CC2 | Structure for the 5-yl isomer |
| InChI Key | CHBCKTJIEQBTOW-UHFFFAOYSA-N | For a related isomer[3] |
Physicochemical and Safety Profile
The physicochemical properties of a molecule are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the specific 5-yl isomer is scarce, computational predictions for the closely related 6-yl isomer provide valuable insights.
Computed Properties
These properties are for the free base, Spiro[2.5]octan-6-ylmethanamine, and serve as a reliable estimate for our target compound.
| Property | Value | Significance in Drug Discovery | Source |
| XLogP3 | 2.1 | A measure of lipophilicity, influencing membrane permeability and solubility. | [5] |
| Topological Polar Surface Area (TPSA) | 26 Ų | Predicts transport properties; a low value suggests good potential for cell permeability. | [5] |
| Hydrogen Bond Donor Count | 1 | Influences binding interactions and solubility. | [5] |
| Hydrogen Bond Acceptor Count | 1 | Influences binding interactions and solubility. | [5] |
| Rotatable Bond Count | 1 | A low count indicates conformational rigidity, which can improve binding affinity. | [5] |
Safety and Handling
The free base isomer, Spiro[2.5]octan-6-ylmethanamine, is classified as a hazardous substance. It is prudent to handle the 5-yl isomer and its hydrochloride salt with the same level of caution.
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GHS Pictogram: GHS05 (Corrosion)
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Hazard Statement: H314 - Causes severe skin burns and eye damage.[5]
-
Precautionary Statements: P280 (Wear protective gloves/clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[5]
Proposed Synthetic Pathway and Methodology
A direct, published synthesis for Spiro[2.5]octan-5-ylmethanamine hydrochloride was not identified in the preliminary literature search. However, based on patented methods for constructing the spiro[2.5]octane core and standard organic transformations, a robust and logical synthetic route can be proposed.[2][6] The most efficient pathway would likely commence from the corresponding ketone, Spiro[2.5]octan-5-one.
Diagram: Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis from 1,3-cyclohexanedione.
Detailed Experimental Protocols
The following protocols are derived from analogous procedures found in the patent literature and represent standard, field-proven methodologies.[6]
Protocol 1: Synthesis of Spiro[2.5]octan-5-one (Key Intermediate)
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Causality: This multi-step process builds the core spirocyclic structure from an inexpensive, commercially available starting material, 1,3-cyclohexanedione.[6]
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Methodology:
-
Step 1 (Enol Ether Formation): To a solution of 1,3-cyclohexanedione in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the acid, remove the methanol under reduced pressure, and extract the resulting 3-methoxycyclohex-2-en-1-one.
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Step 2 (Cyclopropanation): The enol ether is then treated with a suitable cyclopropanating agent, such as an ethyl Grignard reagent in the presence of a Lewis acid, within a solvent like tetrahydrofuran (THF). This key step forms the spiro junction.[6]
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Step 3 (Hydrolysis): The resulting 5-methoxyspiro[2.5]oct-4-ene is hydrolyzed under acidic conditions (e.g., using p-toluenesulfonic acid in a solvent like methyl tert-butyl ether) to yield the target ketone, Spiro[2.5]octan-5-one.[6][7] The product should be purified by column chromatography or distillation.
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Protocol 2: Synthesis of Spiro[2.5]octan-5-ylmethanamine (Free Base)
-
Causality: Reductive amination is a highly reliable and efficient one-pot method for converting ketones into primary amines. It avoids the isolation of intermediate imines and often proceeds with high yields.
-
Methodology:
-
In a round-bottom flask, dissolve Spiro[2.5]octan-5-one and a large excess of ammonium acetate in methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the solution. Caution: Cyanide gas may be evolved if the solution becomes too acidic. Maintain a neutral or slightly basic pH.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by carefully adding aqueous HCl. Basify the solution with NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base amine.
-
Protocol 3: Formation of the Hydrochloride Salt
-
Causality: Converting the oily or liquid free base amine into a solid, crystalline hydrochloride salt facilitates purification (via recrystallization), handling, and weighing, while also enhancing its stability and solubility in polar solvents.
-
Methodology:
-
Dissolve the crude Spiro[2.5]octan-5-ylmethanamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl (commercially available in a solvent like diethyl ether or generated in situ) dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form immediately. Continue addition until no further precipitation is observed.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final product.
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Applications in Research and Drug Development
Spiro[2.5]octan-5-ylmethanamine hydrochloride is not an end-product therapeutic but rather a valuable scaffold or building block . Its utility for drug development professionals stems from several key features:
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Three-Dimensionality: The rigid, non-planar structure of the spiro[2.5]octane core allows for the precise positioning of functional groups in three-dimensional space. This can lead to improved interactions with the complex binding pockets of proteins and enzymes.[1]
-
Novel Chemical Space: Incorporating spirocyclic motifs helps researchers move away from "flat" aromatic structures that are common in many existing drugs, providing access to novel chemical matter with unique pharmacological profiles.
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Functional Handle: The primary amine group is a versatile functional handle for further chemical elaboration. It can be readily acylated, alkylated, or used in other coupling reactions to build a library of diverse compounds for screening.
This building block could be instrumental in developing candidates for various therapeutic areas where spirocycles have shown promise, including oncology, neuroscience, and infectious diseases.[1]
Conclusion
Spiro[2.5]octan-5-ylmethanamine hydrochloride represents an intriguing and valuable building block for medicinal chemistry. While its synthesis requires a multi-step approach, the proposed pathway relies on well-established and reliable chemical transformations. Its unique three-dimensional structure and versatile primary amine functionality make it an attractive scaffold for the exploration of novel chemical space in the pursuit of next-generation therapeutics. Researchers and drug development professionals can leverage this compound to create libraries of structurally diverse molecules with the potential for enhanced biological activity and selectivity.
References
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PubChem. {spiro[2.5]octan-5-yl}methanamine hydrochloride. Available from: [Link]
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Angene Chemical. spiro[2.5]octan-6-ylmethanamine|877201-35-9. Available from: [Link]
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PubChem. Spiro(2,5)octane | C8H14 | CID 135988. Available from: [Link]
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Chemspace. Spiro[2.5]octan-5-yl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]carbamate. Available from: [Link]
- Google Patents. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
- Google Patents. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
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Chemical Communications (RSC Publishing). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Available from: [Link]
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ResearchGate. Spiro Compounds: A Brief History. Available from: [Link]
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